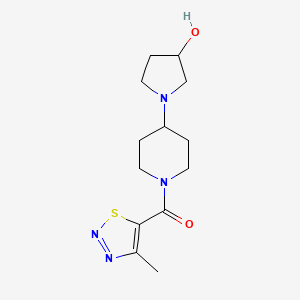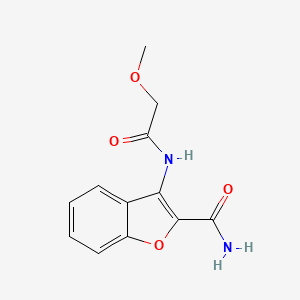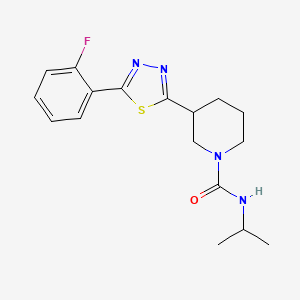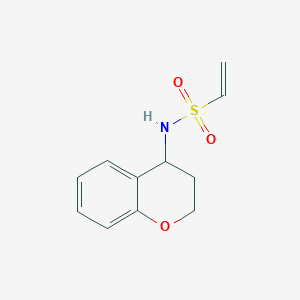
Suiwripfuafdjp-bqbzgakwsa-
Overview
Description
Synthesis Analysis
This involves understanding how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves understanding the compound’s molecular structure, which can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. This can be determined experimentally or predicted based on the compound’s functional groups .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc .Scientific Research Applications
1. Resistance Mechanisms and Cross-Resistance
Bedaquiline, an ATP synthase inhibitor, is pivotal in treating multi-drug resistant tuberculosis. Research has revealed that resistance to Bedaquiline can develop through target-based mutations and non-target based mechanisms, the latter involving mutations in the Rv0678 gene, a repressor of the MmpS5-MmpL5 efflux pump genes. Such mutations lead to efflux-based resistance, decreasing the bactericidal efficacy of the drug. Intriguingly, cross-resistance between Bedaquiline and clofazimine (CFZ) has been noted, which may significantly impact clinical treatments (Andries et al., 2014).
2. Impact on Bacterial Metabolism
Bedaquiline's bactericidal activity manifests slowly, primarily due to its impact on bacterial metabolism. The drug induces bacteriostasis by inhibiting ATP synthesis, prompting Mycobacterium tuberculosis to switch to ATP-generating pathways like lipid metabolism and induce the dormancy regulon. This metabolic remodeling enables the bacteria to maintain viability during the initial exposure to the drug, indicating a sophisticated survival strategy against pharmacological intervention (Koul et al., 2014).
3. Activation of Host Immune Resistance
Remarkably, Bedaquiline also influences the host's immune system. It has been found to reprogram human macrophages into potent bactericidal phagocytes when exposed to the drug. This reprogramming involves significant changes in gene expression related to metabolism, lysosome biogenesis, and activation. Bedaquiline activates multiple antimicrobial defense mechanisms within macrophages, such as nitric oxide production, phagosome-lysosome fusion, and autophagy, enhancing the intracellular killing of various bacterial species, including those naturally insensitive to Bedaquiline (Giraud-Gatineau et al., 2019).
Mechanism of Action
Safety and Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information .
For a specific compound, you would need to search scientific literature and databases. Google Scholar and PubMed are good starting points for finding relevant papers . Please make sure you have the correct identifier or name for the compound you’re interested in. If you have more information or if there’s a specific compound you’re interested in, feel free to ask!
Properties
IUPAC Name |
(1S,6S)-bicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWRIPFUAFDJP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)


![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)
![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)


![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)
![7-chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2378529.png)
![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)
![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)



